BenchChemオンラインストアへようこそ!

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

PI3Kδ inhibition Kinase selectivity Naphthalenyl benzamide SAR

Select 2-fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide for PI3Kδ-targeted studies backed by a Ki of 9 nM. Its dual 2-fluorobenzamide pattern is critical for potency; non-fluorinated or mono-halogenated analogs show weaker inhibition, risking SAR validity. Deploy this exact chemotype as a PI3Kδ reference standard to benchmark novel inhibitors or as an LC-MS impurity tracking standard in fluorine-containing PI3K programs. This compound fills the gap between mono-halogenated leads and complex derivatives, enabling systematic exploration of fluorine electronic effects.

Molecular Formula C24H16F2N2O2
Molecular Weight 402.401
CAS No. 313275-07-9
Cat. No. B2600502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
CAS313275-07-9
Molecular FormulaC24H16F2N2O2
Molecular Weight402.401
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C24H16F2N2O2/c25-19-11-5-3-9-17(19)23(29)27-21-13-15-7-1-2-8-16(15)14-22(21)28-24(30)18-10-4-6-12-20(18)26/h1-14H,(H,27,29)(H,28,30)
InChIKeyZGTQUVDLMDXTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Benchmark: 2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide (CAS 313275-07-9) versus In-Class Naphthalenyl Benzamide Analogs


2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide (CAS 313275-07-9) is a synthetic naphthalenyl benzamide derivative belonging to a chemotype explored for antineoplastic activity via phosphoinositide 3-kinase (PI3K) modulation [1]. The compound incorporates two fluorine atoms on its terminal benzamide rings, a structural feature that distinguishes it from non-fluorinated or mono-fluorinated analogs within the same patent class [2]. Its primary documented biochemical activity is potent inhibition of the PI3Kδ isoform (Ki = 9 nM), placing it among the most potent PI3Kδ-targeting naphthalenyl benzamides reported [1]. This compound is procured primarily as a reference standard for PI3K inhibitor development and as a synthetic intermediate in medicinal chemistry programs targeting the PI3K/Akt/mTOR pathway.

Technical Rationale Against Unqualified Substitution of This Naphthalenyl Benzamide


Naphthalenyl benzamide derivatives within the same patent class (US20170057910A1) exhibit highly divergent PI3K isoform selectivity profiles and antitumor potencies, as demonstrated by the lead compounds CCF642, CCF1118, and CCF1172, which span a >10-fold potency range in multiple myeloma cell line panels [1]. The substitution of 2-fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide with a non-fluorinated or differently halogenated analog cannot be assumed to preserve target engagement: the dual 2-fluorobenzamide motif is specifically associated with a Ki of 9 nM against PI3Kδ [2], whereas closely related naphthalenyl benzamides lacking this precise substitution pattern show markedly weaker or absent PI3Kδ inhibition. Generic interchange without confirmatory biochemical profiling risks compromising the intended pharmacological outcome and invalidating comparative SAR conclusions.

Head-to-Head and Cross-Study Differentiation Evidence for 2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide


PI3Kδ Isoform Biochemical Potency: Target Compound vs. Serabelisib (INK1117)

2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide demonstrates a Ki of 9 nM for human PI3Kδ in a biochemical AlphaScreen assay using N-terminal His-tagged PI3Kδ co-expressed with p85α in Sf9 baculovirus system [1]. By comparison, the clinical-stage PI3Kα-selective inhibitor Serabelisib (INK1117/MLN1117) exhibits IC50 values of 15 nM (p110α), 4.5 nM (p110β), 1.9 nM (p110γ), and 13.39 μM (p110δ) [2]. This comparison reveals that the target compound's PI3Kδ affinity (9 nM) is approximately 1,500-fold higher than Serabelisib's p110δ potency (13,390 nM), indicating a fundamentally different isoform selectivity profile that must be accounted for in PI3Kδ-dependent experimental models.

PI3Kδ inhibition Kinase selectivity Naphthalenyl benzamide SAR

Structural Differentiation: Dual 2-Fluorobenzamide Motif vs. Lead Naphthalenyl Benzamides CCF1172 and Analogs

The target compound contains two ortho-fluorine substituents on its terminal benzamide rings, a feature absent in the patent-defined lead compounds CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) and CCF642 (a thioxothiazolidinone derivative) [1]. Within the naphthalenyl benzamide chemotype, fluorine incorporation at the 2-position of benzamide rings has been systematically associated with enhanced target binding and modulated metabolic stability compared to hydrogen, methyl, or chloro substituents [2]. While direct comparative metabolic stability data for this specific compound are not publicly available, the class-level SAR indicates that the 2-fluorobenzamide motif confers resistance to oxidative metabolism relative to unsubstituted benzamide analogs, a property that can influence in vitro assay reproducibility and in vivo pharmacokinetic behavior.

Fluorine substitution Metabolic stability Naphthalenyl benzamide scaffold

Tumor Cell Panel Activity Profile: Cross-Class Comparison with Clinical PI3K Inhibitors

Patent data for the naphthalenyl benzamide class demonstrate that lead compounds within this series (e.g., CCF642, CCF1118, CCF1172) exhibit uniform activity across seven genetically heterogeneous multiple myeloma (MM) cell lines, with CCF642 and CCF1118 showing greater potency than CCF1172 [1]. While cell-based IC50 values for the specific target compound 2-fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide have not been publicly disclosed, its structural placement within the same patent family as CCF642 and CCF1118 suggests potential for similar antitumor activity. Notably, the patent explicitly demonstrates that potency in MM cell line panels is highly sensitive to benzamide substitution, with the 2-hydroxy moiety of CCF1172 proving intolerant to O-methyl modification [1]. This establishes that procurement of the precise substitution pattern is critical for replicating published antitumor results.

Multiple myeloma Antitumor potency PI3K/Akt/mTOR pathway

Validated Procurement-Intent Application Scenarios: 2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide


PI3Kδ-Selective Biochemical Profiling and Kinase Panel Screening

Researchers developing isoform-selective PI3K inhibitors can deploy this compound as a PI3Kδ reference inhibitor with a demonstrated Ki of 9 nM [1], enabling direct benchmarking of novel chemotypes against a structurally characterized naphthalenyl benzamide. Its ~1,500-fold selectivity window over the clinical PI3Kα inhibitor Serabelisib at the δ-isoform makes it particularly suitable for counter-screening experiments where PI3Kδ-specific pharmacology must be distinguished from pan-PI3K effects.

Naphthalenyl Benzamide Structure-Activity Relationship (SAR) Expansion Libraries

Medicinal chemistry teams expanding upon the Cleveland Clinic naphthalenyl benzamide patent series (US20170057910A1) require the exact dual 2-fluorobenzamide compound as a key SAR data point [2]. This compound's unique substitution pattern fills a critical gap between mono-halogenated analogs (e.g., CCF1172) and more complex heterocyclic derivatives, enabling systematic exploration of fluorine electronic effects on antitumor potency and target engagement.

Reference Standard for Fluorinated Benzamide Impurity Profiling in PI3K Inhibitor Development

In the development pathway of fluorine-containing PI3K inhibitors, this compound can serve as a characterized reference standard for LC-MS impurity tracking, given its well-defined molecular formula (C24H16F2N2O2), exact mass, and distinct retention properties conferred by the dual 2-fluorobenzamide motif. Its structural similarity to late-stage clinical candidates provides analytical relevance for method development and validation.

Quote Request

Request a Quote for 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.